Tert-butyl(methoxy)diphenylsilane
Overview
Description
Tert-butyl(methoxy)diphenylsilane is a chemical compound with a molecular structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It acts as a silylating reagent used to protect alcohols and in the preparation of silyl ethers .
Synthesis Analysis
Tert-butyl(methoxy)diphenylsilane can be synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the use of a transition metal complex with the stoichiometric silane derivative .Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 20 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .Chemical Reactions Analysis
As a silylating reagent, Tert-butyl(methoxy)diphenylsilane is used in the protection of alcohols and the preparation of silyl ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl(methoxy)diphenylsilane include a density of 1.151g/mL at 25°C, a melting point of less than 0°C, a boiling point of 65-67°C at 12mm Hg, and a refractive index of n20/D 1.385 .Scientific Research Applications
Application in Syntheses and Reactivities
- Scientific Field: Chemistry
- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the preparation of tert-butyldiphenylsilanes differing in one functional group . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .
- Methods of Application: The preparation involves the synthesis of tert-butyldiphenylsilanes differing in one functional group. The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .
- Results or Outcomes: The study found that the methoxy derivative is characterized by considerably short H···H contacts possibly resulting from pre-orienting C(aryl) H···O and C(aryl) H···C(π) hydrogen bonds .
Application in the Synthesis of Biologically Active Natural Products
- Scientific Field: Organic Chemistry
- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis involves starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Application in the Study of Intermolecular Interaction Patterns
- Scientific Field: Crystallography
- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the study of intermolecular interaction patterns in the molecular crystalline state . The study investigates the influence of heteroatoms on intra- and intermolecular structural parameters in the crystalline state .
- Methods of Application: The study involves the preparation of tert-butyldiphenylsilanes differing in one functional group. The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis and their crystal packing investigated by Hirshfeld surface analysis along with 2D fingerprint plots .
- Results or Outcomes: The study found that the methoxy derivative is characterized by considerably short H···H contacts possibly resulting from pre-orienting C(aryl) H···O and C(aryl) H···C(π) hydrogen bonds .
Application in Biocatalytic Processes
- Scientific Field: Biochemistry
- Summary of the Application: The tert-butyl group, which is part of the Tert-butyl(methoxy)diphenylsilane molecule, is used in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods of Application: The study involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results or Outcomes: The study found that the crowded tert-butyl group has a unique reactivity pattern and is used in various applications, including biocatalytic processes .
Application in the Removal of Methyl tert-butyl Ether
- Scientific Field: Environmental Science
- Summary of the Application: The tert-butyl group, which is part of the Tert-butyl(methoxy)diphenylsilane molecule, is used in the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .
- Methods of Application: The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .
- Results or Outcomes: The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
Application in the Deprotection of tert-Butyl Groups
- Scientific Field: Organic Chemistry
- Summary of the Application: Tert-butyl(methoxy)diphenylsilane is used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods of Application: The study involves a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
- Results or Outcomes: Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
Safety And Hazards
properties
IUPAC Name |
tert-butyl-methoxy-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OSi/c1-17(2,3)19(18-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWETYVJNMVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405738 | |
Record name | tert-butyl(methoxy)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(methoxy)diphenylsilane | |
CAS RN |
76358-47-9 | |
Record name | tert-butyl(methoxy)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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